N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4OS/c1-20-12(4-5-17-20)13(21)19-14-18-11(7-22-14)8-2-3-9(15)10(16)6-8/h2-7H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNYFNLMQJFFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)-protein kinase B (PKB, AKT) signaling pathway, which may contribute to their anti-gastric cancer effects.
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H11Cl2N3OS
- Molecular Weight : 352.23 g/mol
The presence of the thiazole and pyrazole rings in its structure is critical for its biological activity, as these moieties are known to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : This compound exhibits significant antibacterial and antifungal properties. The thiazole ring is known to interfere with bacterial cell wall synthesis and disrupt fungal cell membranes.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. This is particularly relevant in conditions such as arthritis and neuroinflammation.
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Its mechanism may involve inducing apoptosis through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiazole derivatives, this compound was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Antitumor Activity
A series of experiments conducted on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Notably, it was effective against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values indicating strong cytotoxicity compared to established chemotherapeutics like doxorubicin . Molecular docking studies suggested that the compound binds effectively to the active sites of key proteins involved in cancer progression.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated its efficacy in inducing apoptosis in various cancer cell lines through the activation of caspase pathways .
1.2 Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. Studies have reported its effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death .
1.3 Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Agricultural Applications
2.1 Pesticidal Activity
The thiazole-based compound has been explored for its potential use as a pesticide. Its ability to disrupt the metabolic processes of pests makes it a candidate for developing new agrochemicals that are less harmful to non-target organisms and the environment .
2.2 Herbicidal Properties
Research indicates that this compound may also possess herbicidal properties, effectively controlling weed growth without harming crops. Its selective action could lead to safer agricultural practices and improved crop yields .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. Modifications in the molecular structure can significantly influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiazole ring | Enhances anticancer potency |
| Variation in halogen substituents | Alters antimicrobial spectrum |
| Changes in carboxamide group | Affects solubility and bioavailability |
Case Studies
4.1 Case Study: Anticancer Research
A comprehensive study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased apoptosis markers .
4.2 Case Study: Agricultural Field Trials
Field trials conducted to assess the herbicidal efficacy of this compound revealed significant reductions in weed populations without adverse effects on crop health. These findings support its potential as a sustainable alternative to conventional herbicides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural motifs—pyrazole, thiazole, and dichlorophenyl groups—are shared with several derivatives, but subtle substitutions significantly alter physicochemical and pharmacological properties.
Table 1: Structural Comparison of Key Compounds
- Key Observations: The dichlorophenyl group enhances lipophilicity and receptor binding affinity, as seen in cannabinoid antagonists . Pyrazole-3-carboxamide derivatives (e.g., ) exhibit higher molecular weights due to additional aromatic substitutions, which may influence pharmacokinetics.
Pharmacological and Functional Insights
Table 3: Pharmacological Profiles of Analogues
- Key Observations: Dichlorophenyl substitution is critical for high-affinity receptor binding, as evidenced by the sub-nanomolar CB1 antagonism in . Pyrazole-thiazole hybrids (e.g., the target compound) may exhibit unique kinase modulation profiles due to the thiazole ring’s electron-deficient nature .
Preparation Methods
Hantzsch Thiazole Synthesis
The reaction of 3,4-dichlorophenylglyoxal (1) with thiourea (2) in ethanol under reflux yields 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine (3) . This method proceeds via in situ generation of α-keto thioamide intermediates, followed by cyclization (Scheme 1).
Key Conditions :
Alternative Cyclocondensation with Thioamides
Aryl thioamides (4) react with α-bromo-3,4-dichlorophenylketones (5) in HFIP at room temperature to form the thiazole core (3) . This method avoids harsh conditions and improves regioselectivity (Scheme 2).
Advantages :
Pyrazole Moiety Synthesis: 1-Methyl-1H-Pyrazole-5-Carboxylic Acid
Cyclocondensation of Hydrazines with 1,3-Diketones
Ethyl acetoacetate (6) reacts with methylhydrazine (7) in ethanol under acidic conditions to form ethyl 1-methyl-1H-pyrazole-5-carboxylate (8) . Hydrolysis with aqueous NaOH yields 1-methyl-1H-pyrazole-5-carboxylic acid (9) (Scheme 3).
Optimization Notes :
Alternative Route via Diazo Compounds
Ethyl diazoacetate (10) undergoes 1,3-dipolar cycloaddition with propargyl derivatives (11) catalyzed by Zn(OTf), yielding trisubstituted pyrazoles (12) . Subsequent hydrolysis affords the carboxylic acid.
Carboxamide Coupling: Formation of the Target Compound
Amidation via Acyl Chloride Intermediate
1-Methyl-1H-pyrazole-5-carboxylic acid (9) is treated with thionyl chloride (SOCl) to form the acyl chloride (13) , which reacts with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine (3) in dichloromethane (DCM) with triethylamine (EtN) as a base (Scheme 4).
Reaction Conditions :
Direct Coupling Using Carbodiimide Reagents
A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid (9) for coupling with the thiazole amine (3) in DMF (Scheme 5).
Advantages :
Optimization and Challenges
Regioselectivity in Thiazole Formation
The position of the 3,4-dichlorophenyl group on the thiazole ring is controlled by the choice of starting materials. Use of pre-functionalized α-bromo ketones ensures substitution at the 4-position.
Byproduct Management
Solvent and Catalyst Efficiency
-
HFIP enhances reaction rates in thiazole synthesis but requires recycling due to cost.
-
Zn(OTf) in cycloadditions improves yields but necessitates post-reaction removal.
Analytical Characterization
Spectroscopic Data
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide?
Methodological Answer:
A common approach involves multi-step condensation reactions. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives under reflux in ethanol or DMF. The pyrazole-carboxamide moiety is typically introduced via coupling reactions (e.g., EDCI/HOBt-mediated amidation) . Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., K₂CO₃ for deprotonation) to improve yields .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
SAR studies should systematically vary substituents on the phenyl, thiazole, and pyrazole rings. For example:
- Replace 3,4-dichlorophenyl with fluorophenyl or methoxyphenyl to assess halogen vs. electron-donating group effects .
- Modify the methyl group on the pyrazole to ethyl or cyclopropyl to study steric/electronic influences .
- Use in vitro assays (e.g., kinase inhibition or cytotoxicity screens) to correlate structural changes with activity. Computational docking (AutoDock Vina) can predict binding affinities to targets like EGFR or COX-2 .
Advanced: How can conflicting bioactivity data across similar compounds be resolved?
Methodological Answer:
Contradictions often arise from assay variability or substituent-specific effects. To address this:
- Re-evaluate purity (>95% by HPLC) and stereochemistry (chiral HPLC for enantiomers) .
- Compare logP and solubility (shake-flask method) to assess bioavailability differences .
- Conduct meta-analyses of published data, focusing on substituent position (e.g., para vs. meta chlorination) and assay conditions (e.g., cell line specificity) .
Advanced: What experimental strategies are used to elucidate the compound’s mechanism of interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified enzymes/receptors .
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., HIV-1 protease) to identify binding pockets .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Basic: How can reaction conditions be optimized for large-scale synthesis without compromising yield?
Methodological Answer:
Use Design of Experiments (DoE) to test variables:
- Catalyst Loading: Vary K₂CO₃ or EDCI concentrations (0.5–2.0 equiv.) .
- Temperature: Screen 25–80°C to balance reaction rate and side-product formation .
- Solvent: Compare polar aprotic solvents (DMF, DMSO) for solubility vs. ease of purification .
Basic: What analytical techniques are critical for validating structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of thiazole and pyrazole rings .
- HPLC-MS: Monitor purity (>98%) and detect trace byproducts (e.g., dechlorinated derivatives) .
- Elemental Analysis: Verify C, H, N, S composition within ±0.4% of theoretical values .
Advanced: How can stability studies under stress conditions inform formulation strategies?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
- LC-QTOF-MS: Characterize degradation products and propose stabilization methods (e.g., lyophilization or pH adjustment) .
Advanced: What strategies are effective for separating enantiomers or diastereomers of this compound?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol gradients .
- Crystallization-Induced Diastereomer Resolution: Introduce chiral auxiliaries (e.g., L-tartaric acid) to form diastereomeric salts .
Advanced: How can computational modeling predict off-target interactions or toxicity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding to cytochrome P450 enzymes to predict metabolic pathways .
- TOPKAT or ADMET Predictor: Estimate hepatotoxicity and hERG channel inhibition risks .
Basic: What in vitro models are suitable for preliminary toxicity profiling?
Methodological Answer:
- MTT Assay: Test cytotoxicity in HepG2 (liver) and HEK293 (kidney) cell lines .
- Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
